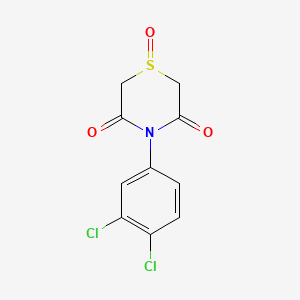

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, commonly known as 4-DCT, is a synthetic compound with a wide range of applications in scientific research. 4-DCT is a highly reactive compound, with a low melting point and a high boiling point, making it an ideal candidate for laboratory experiments. 4-DCT has been studied for its potential applications in drug design and development, as well as in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Preparation of Heterocyclic Compounds

This compound has been used in the preparation of some new heterocyclic compounds with expected biological activity . The heterocyclic compounds synthesized using this compound could have potential applications in various fields, including medicinal chemistry and drug discovery.

Synthesis of Substituted Thiocarbamates

The compound can react with primary or secondary amines to form N-substituted N’-(3,4-dichlorophenyl)thiocarbamates. This reaction could be useful in the synthesis of a variety of organic compounds.

Hydrolysis

In the presence of water, the compound might undergo hydrolysis to yield 3,4-dichloroaniline and carbon dioxide and hydrogen sulfide. This property could be exploited in various chemical processes and reactions.

Synthesis and Labeling

The compound is a versatile organic compound used in various scientific research applications. It can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with thiophosgene or the reaction of 3,4-dichlorobenzoyl chloride with thiourea.

Reactivity with Functional Groups

The compound’s potential lies in its reactivity with various functional groups, allowing the introduction of a dichlorophenylthiocarbamoyl moiety into target molecules. This property could be useful in the synthesis of a wide range of organic compounds.

Agrochemical Applications

Although not directly related to “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione”, a similar compound, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, is a pre-emergent agrochemical . It’s possible that “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” could have similar applications in the field of agrochemicals.

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTXTKQPKRZPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)

![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)

![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)